Colchifoline is a chemical compound with the molecular formula and is classified as an alkaloid. It is primarily derived from plants of the genus Colchicum, notably Colchicum ritchii and Colchicum bornmuelleri . Colchifoline is structurally related to colchicine, another well-known alkaloid that has significant therapeutic applications. The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity.
Colchifoline exhibits notable biological activities, particularly in the field of pharmacology. Research indicates that it possesses anti-inflammatory properties and may act as a gout suppressant, similar to its structural analog colchicine . Furthermore, studies have shown that colchifoline interacts with various biopolymers, indicating potential applications in drug development and therapeutic interventions . Its unique structural features may enhance its affinity for biological targets compared to related compounds.
The synthesis of colchifoline has been explored through several methods. One prominent approach involves the conversion of deacetylcolchiceine into colchifoline via a series of chemical transformations including methylation . The process typically requires specific reagents and conditions to ensure the proper formation of the desired compound. For example, treatment with diazomethane has been utilized to facilitate methylation steps in the synthesis pathway .
Colchifoline's applications are primarily rooted in its biological activity. It has been studied for potential use as an anti-inflammatory agent and in the management of gout. Additionally, due to its structural similarity to colchicine, it may serve as a lead compound for developing new medications targeting inflammatory diseases or cancer . The exploration of colchifoline derivatives could also lead to novel therapeutic agents with enhanced efficacy and reduced side effects.
Studies have focused on understanding how colchifoline interacts with various biological molecules. Its interactions with proteins and nucleic acids suggest that it may influence cellular processes such as mitosis and apoptosis . The compound's ability to bind to specific targets could provide insights into its mechanism of action and guide future research into its therapeutic potential.
Colchifoline shares structural similarities with several other alkaloids within the Colchicum genus and related compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Colchicine | Well-known anti-inflammatory agent; used for gout treatment. | |
| Deacetylcolchicine | Precursor in the synthesis of colchifoline; exhibits similar properties. | |
| Colchicines | Various derivatives | Modifications lead to diverse biological activities; often studied for therapeutic potential. |
Colchifoline's unique combination of functional groups and its specific structural modifications distinguish it from these similar compounds, potentially leading to different pharmacological effects and applications.
Colchifoline is a naturally occurring alkaloid compound with the molecular formula C₂₂H₂₅NO₇ [7] [21]. The compound exhibits a molecular weight of 415.40 grams per mole, with an exact mass of 415.16310214 grams per mole as determined through high-resolution mass spectrometry [21]. This molecular composition places colchifoline within the family of isoquinoline alkaloids, specifically as a derivative of the colchicine structural framework [7].
The chemical compound is officially registered under the Chemical Abstracts Service registry number 74515-40-5 [7] [21] [25]. Colchifoline possesses seven oxygen atoms within its structure, which distinguishes it from the parent compound colchicine that contains only six oxygen atoms [1] [3]. This additional oxygen atom is incorporated as a hydroxyl group in the acetamide side chain, representing the key structural modification that defines colchifoline's unique chemical identity [21].
The topological polar surface area of colchifoline measures 103.00 Ų, indicating significant polar character due to the presence of multiple methoxy groups and the hydroxyl-containing acetamide functionality [21]. The compound demonstrates moderate lipophilicity with an XlogP value of 0.40 and an atomic logarithmic partition coefficient of 1.84 [21].
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅NO₇ |
| Molecular Weight | 415.40 g/mol |
| Exact Mass | 415.16310214 g/mol |
| CAS Registry Number | 74515-40-5 |
| Topological Polar Surface Area | 103.00 Ų |
| XlogP | 0.40 |
| Atomic LogP (AlogP) | 1.84 |
The systematic International Union of Pure and Applied Chemistry nomenclature for colchifoline is 2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide [7] [21]. This nomenclature precisely describes the complex polycyclic structure characteristic of colchicine-type alkaloids, incorporating the distinctive seven-membered ring system fused to the aromatic framework.
The structural framework of colchifoline is based on the benzo[a]heptalene core system, which consists of a benzene ring fused to a seven-membered tropone ring [21]. The compound features four methoxy substituents located at positions 1, 2, 3, and 10 of the tricyclic system [7] [21]. The carbonyl functionality at position 9 represents the tropone character of the central seven-membered ring [21].
The stereochemical configuration of colchifoline involves a chiral center at position 7 of the heptalene system, where the acetamide side chain is attached [21] [25]. The International Union of Pure and Applied Chemistry nomenclature indicates the (S)-stereochemistry at this position, though specific optical rotation data for colchifoline requires further experimental determination [25]. The canonical Simplified Molecular Input Line Entry System representation is COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO [21].
The International Chemical Identifier key for colchifoline is DIELAJDYLJKYSH-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications [7] [21]. Alternative chemical nomenclature includes the designation as acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- [25].
Nuclear magnetic resonance spectroscopy provides crucial structural information for colchifoline characterization [22]. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns consistent with the polysubstituted aromatic system and the hydroxylated acetamide functionality [22]. The aromatic proton signals appear in characteristic regions, with H-C-4 appearing as a singlet at δ 6.56 parts per million [22].
The H-C-8 proton resonates as a singlet at δ 7.78 parts per million, indicating the presence of the substituted aromatic system [22]. The coupling patterns observed for H-C-11 and H-C-12 demonstrate typical aromatic proton interactions, with H-C-11 appearing as a doublet at δ 6.95 parts per million with a coupling constant of 11 Hertz, while H-C-12 resonates as a doublet at δ 7.44 parts per million with identical coupling [22].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with predicted spectral data available for colchifoline in deuterium oxide solvent at 25 megahertz [24]. The carbonyl carbon signals and aromatic carbon resonances offer definitive evidence for the structural assignment [24]. The methoxy carbon signals provide characteristic patterns that distinguish colchifoline from related alkaloids [22].
The nuclear magnetic resonance spectroscopic data demonstrate close similarity to the parent compound colchicine, with notable differences attributable to the hydroxyl substitution in the acetamide side chain [22]. Fourier transform nuclear magnetic resonance techniques at 100 megahertz enable high-resolution spectral acquisition for detailed structural analysis [22].
| Nuclear Magnetic Resonance Parameter | Value | Conditions |
|---|---|---|
| H-C-4 Chemical Shift | δ 6.56 s | CDCl₃, 100 MHz |
| H-C-8 Chemical Shift | δ 7.78 s | CDCl₃, 100 MHz |
| H-C-11 Chemical Shift | δ 6.95 d (J = 11 Hz) | CDCl₃, 100 MHz |
| H-C-12 Chemical Shift | δ 7.44 d (J = 11 Hz) | CDCl₃, 100 MHz |
Ultraviolet-visible absorption spectroscopy reveals characteristic chromophoric properties of colchifoline that are fundamentally related to its extended aromatic system [30] [32]. The compound exhibits absorption maxima in the ultraviolet and visible regions, with primary absorption bands expected around 245-350 nanometers based on structural similarity to related colchicine derivatives [30] [32].
The absorption spectrum of colchifoline demonstrates the influence of the tropone ring system on the electronic transitions [30]. Research on related colchicine compounds indicates that the presence of the seven-membered ring significantly affects the ultraviolet-visible absorption characteristics compared to simple aromatic systems [30]. The red shift in absorption maxima is characteristic of the extended conjugation present in the benzo[a]heptalene framework [30].
Spectrophotometric analysis typically employs wavelengths around 246 nanometers for quantitative determination of colchicine-type alkaloids [12] [32]. The molar absorption coefficient and Beer's law linearity provide quantitative analytical capabilities for colchifoline determination [12] [32]. Solvent effects on the absorption spectrum require consideration, as different solvents can influence the observed absorption maxima [32].
The chromophoric system of colchifoline encompasses both the aromatic benzene ring and the tropone moiety, creating a unique electronic environment [30]. The methoxy substituents contribute to the overall electronic properties through their electron-donating characteristics [30]. The hydroxyl group in the acetamide side chain may introduce additional hydrogen bonding interactions that could influence the absorption properties in protic solvents [32].
Mass spectrometric analysis of colchifoline provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [27]. The molecular ion peak appears at mass-to-charge ratio 416 in positive ion electrospray ionization mode, corresponding to the protonated molecular ion [M+H]⁺ [7]. The base peak and diagnostic fragment ions offer insights into the fragmentation pathways characteristic of colchicine-type alkaloids [27].
The fragmentation pattern of colchifoline follows predictable pathways based on the structural features of the molecule [27]. Loss of the hydroxylated acetamide side chain represents a primary fragmentation route, generating characteristic fragment ions [25]. The molecular ion undergoes alpha-cleavage adjacent to the carbonyl functionality, producing fragments that retain either the aromatic core or the acetamide portion [27].
Mass spectrometric collision-induced dissociation experiments provide detailed fragmentation mapping for structural elucidation [27]. The tropone ring system exhibits specific fragmentation behaviors, including loss of carbon monoxide from the seven-membered ring [27]. The tetramethoxy substitution pattern creates distinctive neutral losses corresponding to methoxy radicals and formaldehyde elimination [27].
Electrospray ionization mass spectrometry enables sensitive detection and quantification of colchifoline in complex mixtures [13]. The technique provides molecular ion peaks with minimal fragmentation under gentle ionization conditions, while collision-induced dissociation generates comprehensive fragmentation spectra for structural confirmation [13] [27]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary analytical capabilities for colchifoline analysis [27].
| Mass Spectrometric Parameter | Value | Technique |
|---|---|---|
| Molecular Ion [M+H]⁺ | m/z 416 | ESI-MS |
| Base Peak Region | m/z 312-358 | EI-MS |
| Characteristic Fragments | Loss of acetamide moiety | CID-MS |
| Detection Limit | Low nanogram range | LC-ESI-MS |